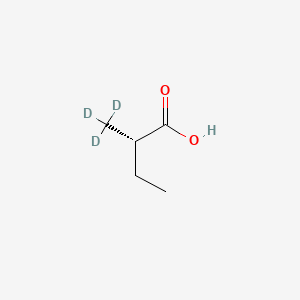

(2S)-2-(trideuteriomethyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-(trideuteriomethyl)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C₅H₇D₃O₂ and its molecular weight is 105.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2S)-2-(trideuteriomethyl)butanoic acid, also known as (R)-2-methylbutyric acid-d3, is a deuterated derivative of butanoic acid. This compound has garnered interest in various biological studies due to its potential applications in metabolic research and therapeutic interventions. The unique isotopic labeling with deuterium allows for tracing and understanding metabolic pathways in vivo.

- Molecular Formula : C5H10O2

- Molecular Weight : 102.13 g/mol

- CAS Number : 71750117

Biological Activity Overview

The biological activity of this compound is primarily attributed to its role as a metabolic intermediate and its effects on cellular processes. It is particularly relevant in studies involving energy metabolism, inflammation, and immune response modulation.

Metabolic Role

- Energy Production : As a short-chain fatty acid (SCFA), this compound may participate in energy metabolism, particularly in the colon where SCFAs are produced through fermentation of dietary fibers. Such metabolites are crucial for colonocyte health and overall gut function .

- Gut Microbiota Interaction : This compound is produced by specific gut bacteria and has been shown to influence the composition of the gut microbiota, promoting beneficial microbial populations that contribute to host health .

Anti-inflammatory Effects

Research indicates that butyrate and its derivatives, including this compound, exhibit significant anti-inflammatory properties:

- Regulatory T Cell Modulation : Studies have demonstrated that butyrate can enhance the differentiation of regulatory T cells (Tregs), which play a pivotal role in suppressing inflammation .

- Histone Deacetylase Inhibition : The compound functions as a histone deacetylase (HDAC) inhibitor, leading to increased expression of anti-inflammatory cytokines such as interleukin-10 (IL-10) .

Case Studies

- Inflammatory Bowel Disease (IBD) : In animal models of IBD, administration of butyric acid derivatives has shown promise in reducing inflammation and promoting mucosal healing. These effects are mediated through Treg induction and inhibition of pro-inflammatory cytokines .

- Cancer Research : The role of butyric acid in cancer therapy is being explored, particularly its ability to induce apoptosis in cancer cells while promoting the health of normal epithelial cells. This differential effect is attributed to the altered metabolism of butyrate in cancerous versus healthy cells .

Data Table: Biological Activities

Safety and Toxicity

While butyric acid is generally recognized as safe (GRAS) when consumed in food, high doses can lead to gastrointestinal discomfort. Toxicological assessments indicate that it does not exhibit significant genotoxicity or chronic toxicity at typical dietary levels .

Propriétés

IUPAC Name |

(2S)-2-(trideuteriomethyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-ZGUYUIOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857998 |

Source

|

| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346617-08-0 |

Source

|

| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.